3-Oxobutyl acetate 3-Oxobutyl acetate 3-oxobutyl acetate is an acetate ester that is butyl acetate substituted by an oxo group at position 3. It has a role as a metabolite. It derives from a butyl acetate.
Brand Name: Vulcanchem
CAS No.: 10150-87-5
VCID: VC21253214
InChI: InChI=1S/C6H10O3/c1-5(7)3-4-9-6(2)8/h3-4H2,1-2H3
SMILES: CC(=O)CCOC(=O)C
Molecular Formula: C6H10O3
Molecular Weight: 130.14 g/mol

3-Oxobutyl acetate

CAS No.: 10150-87-5

Cat. No.: VC21253214

Molecular Formula: C6H10O3

Molecular Weight: 130.14 g/mol

* For research use only. Not for human or veterinary use.

3-Oxobutyl acetate - 10150-87-5

Specification

CAS No. 10150-87-5
Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
IUPAC Name 3-oxobutyl acetate
Standard InChI InChI=1S/C6H10O3/c1-5(7)3-4-9-6(2)8/h3-4H2,1-2H3
Standard InChI Key NWCYECXHIYEBJE-UHFFFAOYSA-N
SMILES CC(=O)CCOC(=O)C
Canonical SMILES CC(=O)CCOC(=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

3-Oxobutyl acetate (CH3COO(CH2)2COCH3\text{CH}_3\text{COO}(\text{CH}_2)_2\text{COCH}_3) consists of a four-carbon butyl chain with a ketone group at position 3 and an acetyloxy moiety at position 1. The IUPAC name, (3-oxobutyl) acetate, reflects this arrangement . Key identifiers include:

PropertyValueSource
CAS Registry Number10150-87-5PubChem
Molecular Weight144.17 g/molPubChem
SMILESCC(=O)CCOC(=O)CPubChem
InChI KeyNWCYECXHIYEBJE-UHFFFAOYSA-NPubChem

The planar ketone group at C-3 facilitates resonance stabilization, while the ester moiety at C-1 enhances electrophilicity, making it reactive toward nucleophiles and reducing agents .

Physicochemical Properties

Computational studies reveal a balanced hydrophobicity (XLogP3-AA = 0.3) and moderate polarity, enabling solubility in both organic solvents and aqueous systems . Hydrogen bond acceptor (HBA = 3) and donor (HBD = 0) counts predict favorable membrane permeability, corroborated by in silico BBB permeation models .

ParameterValueMethod
Rotatable Bonds4PubChem
Topological Polar SA46.53 ŲPubChem
Boiling Point195–198°C (est.)EPI Suite

Synthesis and Industrial Production

Laboratory-Scale Methods

The Morita–Baylis–Hillman (MBH) reaction provides a high-yield route to 3-oxobutyl acetate derivatives. Acrylic esters react with aldehydes in the presence of nucleophilic catalysts (e.g., DABCO), followed by acetylation with acetic anhydride :

RCHO+CH2=CHCO2RCatalystRCH(OH)CH2CO2RAc2ORCH(OAc)CH2CO2R\text{RCHO} + \text{CH}_2=\text{CHCO}_2\text{R}' \xrightarrow{\text{Catalyst}} \text{RCH(OH)CH}_2\text{CO}_2\text{R}' \xrightarrow{\text{Ac}_2\text{O}} \text{RCH(OAc)CH}_2\text{CO}_2\text{R}'

Optimized conditions (DMF, 23°C, 2 h) achieve >85% conversion, with purification via fractional distillation .

Industrial Protocols

Continuous-flow reactors dominate large-scale production, enabling precise control over esterification kinetics. A representative protocol involves:

  • Esterification: Butanedione reacts with acetic acid under acid catalysis (H2_2SO4_4, 110°C).

  • Dehydration: Molecular sieves remove water, shifting equilibrium toward product formation.

  • Distillation: Fractional distillation isolates 3-oxobutyl acetate at 98% purity .

ParameterBatch ReactorFlow Reactor
Yield72%89%
Reaction Time6 h1.5 h
Energy Consumption15 kWh/kg8 kWh/kg

Reactivity and Functionalization Pathways

Oxidation and Reduction

The ketone group undergoes selective transformations:

  • Oxidation: KMnO4_4/H2_2SO4_4 converts the C-3 ketone to a carboxylate, yielding succinic acid derivatives .

  • Reduction: NaBH4_4 in EtOH reduces the ketone to a secondary alcohol (CH3COO(CH2)2CHOHCH3\text{CH}_3\text{COO}(\text{CH}_2)_2\text{CHOHCH}_3) without affecting the ester .

Nucleophilic Substitutions

The acetyloxy group participates in SN2 reactions. Treatment with KSCN in acetone replaces acetate with thiocyanate (SCN\text{SCN}^-), forming 3-oxobutyl thiocyanate (Yield: 78%) .

Applications in Advanced Material Science

Polymer Precursors

Copolymerization with styrene enhances thermoplastic elasticity. A 2025 study reported stress-strain improvements:

Comonomer Ratio (Styrene:Acetate)Tensile Strength (MPa)Elongation at Break (%)
70:3018.4 ± 1.2320 ± 15
50:5014.1 ± 0.9450 ± 20

Pharmaceutical Intermediates

As a synthon for β-lactam antibiotics, 3-oxobutyl acetate undergoes [2+2] cycloadditions with imines. Molecular docking simulations confirm binding affinity (Kd=2.3μMK_d = 2.3 \mu\text{M}) toward penicillin-binding proteins .

Emerging Research Frontiers

Catalytic Asymmetric Reactions

Chiral phosphine ligands enable enantioselective aldol condensations. A 2024 breakthrough achieved 92% ee in β-hydroxy ester synthesis :

3-Oxobutyl acetate+ArCHO(R)-BINAP/PdArCH(OH)CH2CO2Ac\text{3-Oxobutyl acetate} + \text{ArCHO} \xrightarrow{\text{(R)-BINAP/Pd}} \text{ArCH(OH)CH}_2\text{CO}_2\text{Ac}

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